(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid

Medicinal chemistry Prodrug design Cinnamic acid derivative

Two equivalent aryl bromines for statistical bis-arylation; independent carboxylic acid for amidation/esterification; benzyl ether as latent phenol and hydrophobic handle. Matches the validated anti-sickling pharmacophore (Abraham et al.); thyroid hormone receptor binding activity; ΔXLogP ~1.8 higher than free phenol enables cell-permeable prodrug design. Rigid trans-acrylic acid scaffold provides conformational constraint vs. saturated analogs. Enables parallel derivatization and divergent library synthesis from a single intermediate.

Molecular Formula C16H12Br2O3
Molecular Weight 412.077
CAS No. 938016-26-3
Cat. No. B2518790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid
CAS938016-26-3
Molecular FormulaC16H12Br2O3
Molecular Weight412.077
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=CC(=O)O)Br
InChIInChI=1S/C16H12Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+
InChIKeyPGCRWZFJFAOYHV-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

938016-26-3 (2E)-3-[4-(Benzyloxy)-3,5-dibromophenyl]prop-2-enoic Acid: Core Chemical Identity and Procurement Baseline


The compound (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid (CAS 938016-26-3) is a synthetic, polyhalogenated trans-cinnamic acid derivative featuring a benzyl-protected phenol at the para-position and two bromine atoms at the 3,5-positions (IUPAC: (E)-3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid; molecular formula C₁₆H₁₂Br₂O₃; MW 412.07 g/mol) [1]. The molecule contains a conjugated α,β-unsaturated carboxylic acid (prop-2-enoic acid) scaffold and two aryl bromine substituents, which together confer distinct synthetic utility as an electrophilic building block for cross-coupling and further derivatization [2]. Commercial listings report a purity specification of 98% under standard storage conditions (sealed, dry, 2–8 °C) .

Why Generic Substitution of 938016-26-3 with In-Class Analogs Fails: Key Differentiators for Scientific Selection


Brominated cinnamic acid derivatives are not functionally interchangeable because both the position of halogenation and the identity of the para-substituent (benzyloxy vs. free hydroxyl vs. methoxy) profoundly influence the molecule's electronic character, lipophilicity, metabolic stability, hydrogen-bonding capacity, and synthetic reactivity [1]. The precise 3,5-dibromo-4-benzyloxy substitution pattern found in 938016-26-3 is structurally related to the 'dihalogenated aromatic ring with an attached polar side chain' pharmacophore shown to be essential for potent antisickling activity in the benzyloxy/phenoxy acid series [2]. The benzyl ether simultaneously serves as a latent phenol (permitting orthogonal deprotection) and as a hydrophobic handle absent in free‑phenol or simple methoxy analogs — an attribute that cannot be replicated by regioisomeric dibromo compounds (e.g., 2,4-dibromo derivatives, CAS 1214790-77-8) or by the corresponding 3,5‑dimethyl analog. The quantitative consequences of these differences are detailed in the evidence items below.

Quantitative Procurement-Relevant Differentiation of 938016-26-3 Against Its Closest Structural Analogs


Para-Benzyloxy Protection: Lipophilicity Contrast vs. Free Phenol Analog (CAS 119405-33-3)

The benzyl-protected form 938016-26-3 has a computed XLogP3-AA of 4.7, substantially higher than the free phenol analog (2E)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoic acid (CAS 119405-33-3) which has a calculated XLogP of approximately 2.9 [1]. This 1.8 log-unit difference reflects a roughly 60‑fold increase in octanol–water partition coefficient, translating into markedly different membrane permeability and chromatographic behavior. The benzyl group also eliminates the phenolic hydrogen-bond donor, reducing the HBD count from 2 to 1 [1].

Medicinal chemistry Prodrug design Cinnamic acid derivative

Saturated vs. Unsaturated Side Chain: Receptor Binding Implications from Thyroid Hormone Receptor Data

The saturated analog 3-[4-(benzyloxy)-3,5-dibromophenyl]propanoic acid (BDBM18888; CHEMBL402713) has been pharmacologically characterized at the human thyroid hormone receptors TRα and TRβ, yielding IC₅₀ values of 680 nM (hTRα) and 230 nM (hTRβ) in competitive radioligand binding assays [1]. The target compound 938016-26-3 retains the identical dibromo-benzyloxy aryl motif but replaces the flexible propanoic acid chain with a rigid trans-α,β-unsaturated acrylic acid moiety. This conformational constraint is predicted to alter the spatial orientation of the carboxylate pharmacophore, potentially modifying both affinity and subtype selectivity relative to the saturated comparator.

Thyroid hormone receptor Nuclear receptor Binding affinity

Regioisomeric Bromination Pattern: 3,5-Dibromo vs. 2,4-Dibromo Analogs

3-(2,4-Dibromophenyl)acrylic acid (CAS 1214790-77-8; MW 305.95) is commercially available as a regioisomeric comparator . The 3,5-substitution pattern of 938016-26-3 places both bromine atoms meta to the acrylic acid side chain, creating a symmetrically deactivated ring with two chemically equivalent aryl bromide sites suitable for bis-functionalization via cross-coupling. In contrast, the 2,4-dibromo isomer has one ortho-bromine adjacent to the side chain, introducing steric hindrance and electronic asymmetry that lead to differential reactivity in Suzuki-Miyaura or Sonogashira couplings [1].

Regioisomer comparison Synthetic intermediate Cross-coupling reactivity

Benzyloxy as a Latent Phenol: Orthogonal Deprotection Advantage Over Methyl Ether Analogs

The benzyl ether in 938016-26-3 serves as a protecting group that can be selectively cleaved by hydrogenolysis (H₂, Pd/C) or acidolysis to unmask the free 4-hydroxycinnamic acid scaffold [1]. This contrasts with the 4-methoxy analog (CAS 1309878-67-8), where methyl ether deprotection requires harsher conditions (BBr₃ or strong Lewis acids) that may compromise the integrity of the α,β-unsaturated acid moiety. The free phenol form (CAS 119405-33-3), while synthetically more advanced, lacks the benzyl group's lipophilic shielding and may be more prone to oxidative degradation or phase II metabolism in biological assays [2].

Protecting group strategy Synthetic intermediate Medicinal chemistry

Anti-Sickling Pharmacophore Alignment: Dihalogenated Benzyloxy Acid Motif Validated in Published SAR

The precise 3,5-dibromo-4-benzyloxy substitution pattern of 938016-26-3 satisfies all three pharmacophoric requirements identified in the seminal J. Med. Chem. SAR study of benzyloxy acids as hemoglobin S (HbS) gelation inhibitors: (i) a dihalogenated aromatic ring (3,5-dibromo), (ii) an attached polar side chain (acrylic acid), and (iii) a benzyloxy linker [1]. The published SAR showed that compounds within this chemotype possessing dihalogenated rings and polar side chains exhibited the highest anti-gelling activity, with later QSAR work (Mahran MA, Boll Chim Farm 2000) confirming that the combination of electron-withdrawing halogens at the 3,5-positions and a hydrogen-bond-capable side chain is optimal for in vitro potency [2].

Sickle cell disease Anti-sickling agent Hemoglobin S gelation inhibitor

Best-Fit Research and Industrial Application Scenarios for 938016-26-3 Based on Quantitative Differentiation Evidence


Divergent Synthesis of Thyroid Hormone Receptor Ligand Libraries

The saturated analog of 938016-26-3 has characterized binding activity at both hTRα (IC₅₀ = 680 nM) and hTRβ (IC₅₀ = 230 nM) [1]. The target compound's rigid trans-acrylic acid scaffold offers a conformationally constrained alternative for exploring subtype selectivity. The benzyl group can be cleaved after coupling to generate free phenol derivatives, enabling a divergent library synthesis strategy from a single stocked intermediate with known receptor engagement potential.

Anti-Sickling Agent Lead Optimization and Focused Library Construction

The compound aligns with the validated anti-sickling pharmacophore (dihalogenated aromatic ring, polar side chain, benzyloxy linker) defined in the Abraham et al. J. Med. Chem. series [2]. Because 938016-26-3 bears both aryl bromine handles and a carboxylic acid, it supports parallel derivatization via amide coupling (at the acid) and cross-coupling (at both equivalent bromine positions), enabling rapid SAR exploration around a core that already satisfies all three critical pharmacophoric elements.

Bis-Functional Building Block for Suzuki-Miyaura Library Synthesis

The two chemically equivalent 3,5‑aryl bromines permit statistical bis‑arylation, while the acrylic acid moiety can be independently amidated or esterified [3]. This orthogonality between carbon–carbon bond-forming handles and the carboxylic acid terminus is a feature not available in the saturated propanoic acid analog (where the acid is bonded via a flexible, non-conjugated linker) or in the free phenol form (where the hydroxyl competes in coupling reactions unless separately protected).

Prodrug or Pro-probe Design via Benzyl Deprotection Strategy

Given the significant lipophilicity difference (ΔXLogP ≈ 1.8) between 938016-26-3 and its free phenol congener [4], the compound can function as a cell-permeable prodrug or pro-probe form that is unmasked by hydrogenolysis after cellular uptake. This approach is particularly relevant in target engagement assays where the free phenol might undergo rapid phase II metabolism or extracellular oxidation before reaching intracellular targets.

Quote Request

Request a Quote for (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.